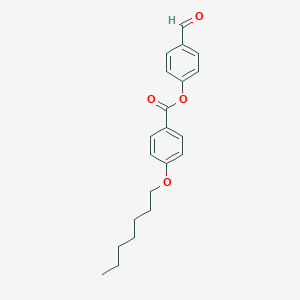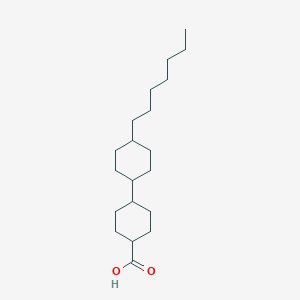![molecular formula C10H10N6O3S B371304 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide CAS No. 331459-68-8](/img/structure/B371304.png)
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a tetrazole-based compound that has been synthesized through different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as thymidylate synthase and dihydrofolate reductase. This compound has also been shown to reduce oxidative stress and inflammation in the brain by modulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing cancer cell growth and inducing apoptosis, reducing oxidative stress and inflammation in the brain, and inhibiting bacterial growth. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several advantages for lab experiments, including its low toxicity, ease of synthesis, and potential applications in various fields. However, this compound also has limitations, including the need for specific conditions and reagents for synthesis, the need to ensure the purity of the product, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide research, including further studies on its mechanism of action, optimization of synthesis methods, and development of new applications. Additionally, this compound may have potential applications in other fields, such as materials science and catalysis. Further studies on this compound may lead to the development of new treatments for cancer, neurodegenerative diseases, and bacterial infections.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has shown promising results in various scientific research applications. This compound has potential applications in cancer research, neuroprotection, and antimicrobial activity, and has low toxicity in vitro and in vivo. However, further studies are needed to fully understand its mechanism of action and optimize synthesis methods. This compound has several advantages for lab experiments, but also has limitations that must be considered. Future research on this compound may lead to the development of new treatments for various diseases and applications in other fields.
Méthodes De Synthèse
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has been synthesized through various methods, including the reaction of 5-mercapto-1-methyltetrazole with 2-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 5-mercapto-1-methyltetrazole with 2-nitrobenzaldehyde in the presence of acetic acid. The synthesis of this compound requires specific conditions and reagents, and the purity of the product must be ensured for further studies.
Applications De Recherche Scientifique
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has shown potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential anticancer agent. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O3S/c1-15-10(12-13-14-15)20-6-9(17)11-7-4-2-3-5-8(7)16(18)19/h2-5H,6H2,1H3,(H,11,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMWIYLJGRCRAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

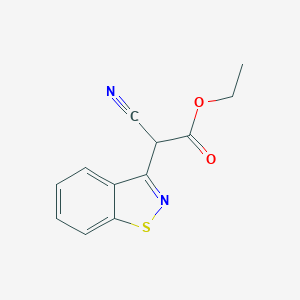
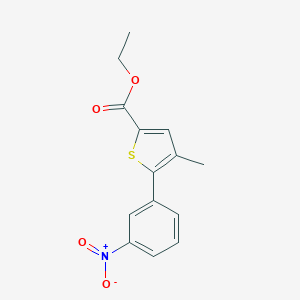
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
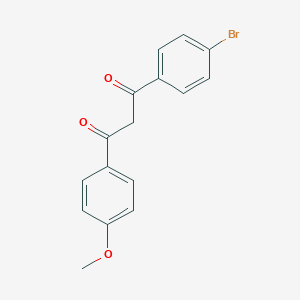
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
![7-Chloro-2,3-dimethylthieno[2,3-b][1]benzothiophene](/img/structure/B371231.png)
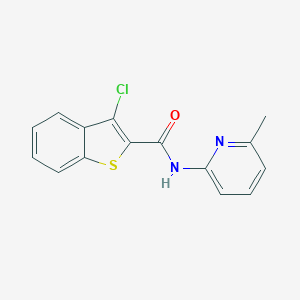

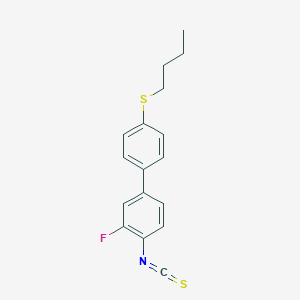

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
